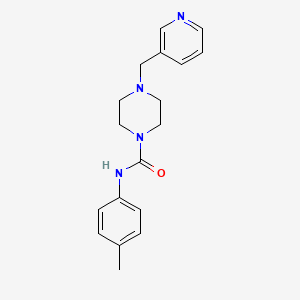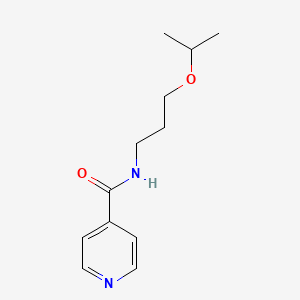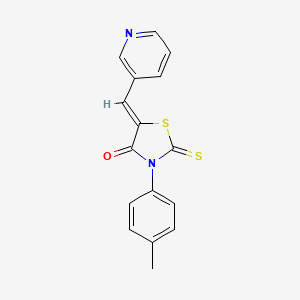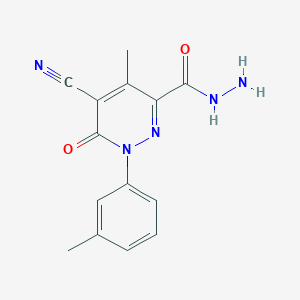
N-(4-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
描述
N-(4-methylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MP-10 and has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of MP-10 is not fully understood. However, it has been reported to act as a serotonin and dopamine receptor antagonist. It has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their concentrations in the brain. The increased concentrations of these neurotransmitters may be responsible for the observed anxiolytic and antidepressant effects of MP-10.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is important for neuronal survival and plasticity. MP-10 has also been shown to reduce oxidative stress and inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using MP-10 in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying the role of these neurotransmitters in various physiological processes.
One of the limitations of using MP-10 in lab experiments is its potential toxicity. It has been reported to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of MP-10. One direction is to further investigate its potential therapeutic applications in various fields such as oncology and immunology. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for MP-10 may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, MP-10 is a chemical compound with potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. Its mechanism of action is not fully understood, but it has been shown to act as a serotonin and dopamine receptor antagonist. MP-10 has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of MP-10, which may lead to the development of new therapies for various diseases.
科学研究应用
MP-10 has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, MP-10 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
In oncology, MP-10 has been shown to have anticancer properties. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. MP-10 has also been studied for its potential use in combination with other chemotherapeutic agents.
In immunology, MP-10 has been studied for its anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
属性
IUPAC Name |
N-(4-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15-4-6-17(7-5-15)20-18(23)22-11-9-21(10-12-22)14-16-3-2-8-19-13-16/h2-8,13H,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOCMZPXJCNUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4706248.png)
![2-{[3-allyl-5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-benzylacetamide](/img/structure/B4706260.png)
![N-methyl-N-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4706276.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4706298.png)
![1-ethyl-4-[2-(4-ethylphenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4706300.png)

![2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4706316.png)


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B4706342.png)
![N-(4-chloro-2-nitrophenyl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4706350.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B4706354.png)